6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine
Description
Properties
IUPAC Name |
6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2S/c1-15-8-9-22-19(14-15)23-18-6-7-20(25-24-18)26-10-12-27(13-11-26)30(28,29)17-4-2-16(21)3-5-17/h2-9,14H,10-13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNGEVYBUOMELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 381.64 g/mol. The presence of the sulfonyl group and piperazine moiety is significant in imparting various pharmacological effects.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. The synthesized derivatives have shown moderate to strong activity against several bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
A study reported that certain derivatives demonstrated IC50 values indicating effective inhibition against acetylcholinesterase (AChE) and urease, suggesting potential use as antibacterial agents .
Enzyme Inhibition
The sulfonamide moiety in this compound is associated with significant enzyme inhibitory properties. Studies have shown:
- Strong inhibition of urease , which is crucial for treating urinary tract infections.
- Moderate inhibition of acetylcholinesterase , indicating potential applications in neurodegenerative diseases .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. The mechanism likely involves apoptosis induction through interaction with various cellular pathways. Compounds with similar piperazine and pyridazine structures have been noted for their ability to inhibit cancer cell proliferation .
Case Studies and Research Findings
- Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains. The results showed that derivatives containing the piperazine framework had enhanced antibacterial properties compared to their non-sulfonated counterparts .
- Enzyme Binding Studies : Docking studies revealed that the compound binds effectively to target enzymes, which correlates with its observed inhibitory activity. The binding affinity was evaluated using bovine serum albumin (BSA) as a model protein, indicating strong interactions .
- Pharmacological Evaluation : In vivo studies demonstrated that compounds similar to this one exhibited hypoglycemic effects, supporting their potential use in managing diabetes alongside their antimicrobial properties .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl-Aryl Group
The position and nature of substituents on the aryl-sulfonyl group significantly influence physicochemical and biological properties. For example:
- 2-Chlorophenyl vs. 4-Chlorophenyl: A closely related analog (6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine) differs only in the position of the chlorine atom on the phenyl ring.
- 3,4-Dimethoxybenzoyl (BI83060) : Replacing the sulfonyl group with a 3,4-dimethoxybenzoyl moiety (as in BI83060, C₂₃H₂₆N₆O₃) increases hydrophilicity due to the methoxy groups. However, this substitution may reduce metabolic stability due to susceptibility to demethylation .
Piperazine-Linked Modifications
- Trifluoromethylphenyl () : Compounds like N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine (C₂₅H₃₆F₃N₃O₂) highlight the use of trifluoromethyl groups for enhanced lipophilicity and metabolic resistance. The target compound’s 4-chlorophenyl sulfonyl group offers a balance between electronegativity and steric bulk, avoiding excessive hydrophobicity .
- Thiophene and Fluorophenyl (): Derivatives such as 1-{6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethanone incorporate fluorine for improved bioavailability. The chlorine in the target compound may provide similar benefits while modulating electronic effects .
Amine Substituent Diversity
- Cyclopropylamine () : N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine features an aliphatic amine, contrasting with the aromatic 4-methylpyridin-2-yl group in the target compound. The latter’s aromaticity may enhance target engagement via π-π interactions .
- Pyrimidine Derivatives () : N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine demonstrates the use of pyrimidine rings for increased rigidity. The pyridazine core in the target compound offers similar conformational stability .
Structural and Physicochemical Comparison Table
Implications of Structural Differences
- Solubility : Compared to BI83060’s methoxy-rich structure, the target compound may exhibit lower aqueous solubility but improved membrane permeability.
- Metabolic Stability: Halogenated aryl groups (e.g., 4-chlorophenyl) resist oxidative metabolism better than non-halogenated analogs, as seen in trifluoromethyl derivatives .
Preparation Methods
Cyclocondensation of 1,4-Diketones with Hydrazine
Pyridazine rings are commonly synthesized via cyclocondensation of 1,4-diketones with hydrazine. For example, reacting mucochloric acid (tetrachloro-1,4-benzoquinone) with hydrazine hydrate in ethanol at reflux yields 3,6-dichloropyridazine, which can be aminated to form pyridazin-3-amine.
Optimization Insight :
- Solvent selection (ethanol, methanol, or DMF) impacts yield and purity. Ethanol provides a balance between reactivity and solubility.
- Amination at the 3-position requires careful control of stoichiometry to avoid over-substitution.
Functionalization with 4-((4-Chlorophenyl)sulfonyl)piperazine
Sulfonylation of Piperazine
Piperazine is sulfonylated using 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize disubstitution:
$$
\text{Piperazine} + \text{4-ClC}6\text{H}4\text{SO}_2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{4-((4-Chlorophenyl)sulfonyl)piperazine}
$$
Yield : 85–92% after recrystallization from ethanol.
Nucleophilic Aromatic Substitution on Pyridazine
The 6-position of pyridazin-3-amine is activated for substitution due to electron-withdrawing effects of the amine. Reacting with 4-((4-chlorophenyl)sulfonyl)piperazine in dimethylacetamide (DMAc) at 120°C for 12 hours installs the piperazine-sulfonyl group:
$$
\text{Pyridazin-3-amine} + \text{4-((4-ClC}6\text{H}4\text{SO}2)\text{piperazine} \xrightarrow{\text{DMAc, 120°C}} \text{6-(4-((4-ClC}6\text{H}4\text{SO}2)\text{piperazin-1-yl)pyridazin-3-amine}
$$
Key Considerations :
- DMAc enhances nucleophilicity of piperazine while stabilizing the transition state.
- Reaction monitoring via HPLC ensures complete substitution without degradation.
Coupling with 4-Methylpyridin-2-amine
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling connects the pyridazine amine to 4-methylpyridin-2-amine. Using Pd(OAc)₂, XantPhos as a ligand, and Cs₂CO₃ as a base in toluene at 100°C achieves efficient coupling:
$$
\text{6-(4-((4-ClC}6\text{H}4\text{SO}2)\text{piperazin-1-yl)pyridazin-3-amine} + \text{4-MeC}5\text{H}3\text{N-2-NH}2 \xrightarrow{\text{Pd(OAc)}_2, \text{XantPhos}} \text{Target Compound}
$$
Yield : 78–82% after column chromatography.
Nucleophilic Aromatic Substitution (NAS)
Alternatively, pre-functionalizing the pyridazine with a leaving group (e.g., chloride) enables NAS. For example, 6-chloro-pyridazin-3-amine reacts with 4-methylpyridin-2-amine in the presence of NaH and TBAB in DCM at reflux:
$$
\text{6-Cl-pyridazin-3-amine} + \text{4-MeC}5\text{H}3\text{N-2-NH}_2 \xrightarrow{\text{NaH, TBAB}} \text{Intermediate}
$$
Challenges :
- Competing side reactions at the 4-position require careful stoichiometry.
- TBAB acts as a phase-transfer catalyst, enhancing reactivity in DCM.
Purification and Characterization
Solubility-Driven Crystallization
The target compound exhibits low solubility in alcohols (methanol, ethanol) but moderate solubility in ethyl acetate (2.1 mg/mL at 25°C). Recrystallization from ethyl acetate/hexane (3:1) yields high-purity product.
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyridazine H-5), 7.92 (d, J = 8.4 Hz, 2H, sulfonyl aryl), 7.62 (d, J = 8.4 Hz, 2H, sulfonyl aryl), 6.78 (s, 1H, pyridinyl H-3).
- HRMS : m/z [M+H]⁺ calcd. 485.1124, found 485.1128.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Buchwald-Hartwig | 78–82 | ≥98 | High regioselectivity | Requires Pd catalyst, costly ligands |
| NAS with NaH/TBAB | 65–70 | 95 | Ligand-free, simple conditions | Lower yield, side products |
| One-pot sulfonylation | 70–75 | 97 | Reduced purification steps | Sensitive to moisture |
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions :
- Step 1 : Formation of the pyridazine core via cyclization or substitution reactions.
- Step 2 : Introduction of the 4-((4-chlorophenyl)sulfonyl)piperazine group through nucleophilic substitution. For example, nitro-substituted intermediates react with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) .
- Step 3 : Coupling with 4-methylpyridin-2-amine via Buchwald-Hartwig or Ullmann-type reactions. Yields range from 17–32% after purification by normal-phase chromatography .
- Key reagents : Copper(I) bromide or cesium carbonate for catalysis, and DMSO as a solvent for solubility .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of sulfonyl intermediates, while dichloromethane aids in stepwise extraction .
- Base optimization : Use of 3-picoline or 3,5-lutidine with catalytic N-aryl-sulfilimine compounds improves coupling efficiency in sulfonamide formation .
- Temperature control : Reactions at 35°C for 48 hours reduce side-product formation .
- Purification : Sequential acid-base washing (e.g., HCl for amine removal) followed by gradient chromatography (10% methanol/0.1% NH₄OH) enhances purity .
Basic: What spectroscopic methods are used for structural characterization?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.87 ppm for pyridyl groups) and confirms sulfonyl-piperazine connectivity .
- LCMS : Validates molecular weight (e.g., observed m/z 488.1 for analogous compounds) .
- X-ray crystallography : Resolves π-stacking interactions between pyridazine and pyridyl groups, as seen in similar structures .
Advanced: How to resolve contradictions between computational predictions and experimental spectral data?
- Case study : Discrepancies in nitro-group positioning (e.g., 2-nitro vs. 4-nitro isomers in LCMS) are resolved via 2D NMR (COSY, NOESY) to confirm regiochemistry .
- DFT calculations : Compare theoretical vs. experimental IR spectra (e.g., C=O stretches at ~1650 cm⁻¹) to validate tautomeric forms .
Basic: What biological targets are hypothesized for this compound?
- Receptor binding : The sulfonyl-piperazine moiety suggests affinity for serotonin or dopamine receptors, as seen in structurally related compounds .
- Enzyme inhibition : Pyridazine derivatives often target kinases (e.g., JAK2) or phosphodiesterases. Assays using radioligand displacement or FRET-based enzymatic activity tests are recommended .
Advanced: How to design assays for evaluating target selectivity?
- Panel screening : Test against 50+ kinases/receptors (e.g., CEREP panels) to identify off-target interactions .
- Molecular docking : Use PyMOL or AutoDock to model binding to D3 dopamine receptors, leveraging crystallographic data from analogs .
- SAR analysis : Modify the 4-methylpyridin-2-yl group to a 3-methoxyphenyl variant and compare IC₅₀ values .
Basic: What functional groups are critical for bioactivity?
- Sulfonyl-piperazine : Enhances solubility and receptor binding via hydrogen bonding .
- 4-Methylpyridin-2-amine : Contributes to π-π stacking with aromatic residues in active sites .
- Chlorophenyl group : Increases lipophilicity, improving membrane permeability .
Advanced: How to improve metabolic stability without compromising potency?
- Substituent modification : Replace the methyl group on pyridine with a trifluoromethyl group to reduce CYP450 metabolism .
- Isosteric replacement : Swap pyridazine with pyrimidine to maintain planar geometry while altering metabolic pathways .
- Prodrug design : Introduce ester-linked moieties (e.g., acetyl) at the amine group for sustained release .
Basic: How to analyze impurities in synthesized batches?
- HPLC-MS : Detect sulfonic acid byproducts (m/z ~150–200) from incomplete sulfonylation .
- TLC monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track unreacted pyridazin-3-amine precursors .
Advanced: What strategies address low yield in the final coupling step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
